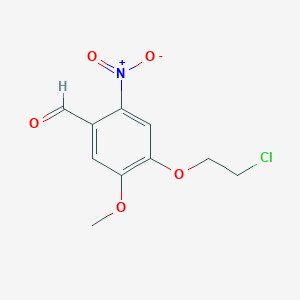
2-Fluoro-6-methoxy-N-methylaniline
Overview
Description
“2-Fluoro-6-methoxy-N-methylaniline” is an aniline derivative . It is used in the preparation of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10FNO . The average molecular weight is 155.17 Da . For a detailed molecular structure, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found. For similar compounds, properties such as density, boiling point, and molecular weight are often provided .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
2-Fluoro-6-methoxy-N-methylaniline has been studied for its potential use in high-performance liquid chromatography (HPLC) as a fluorogenic labeling agent. For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, has been utilized for the HPLC of biologically important thiols like glutathione and cysteine. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts that can be separated by reversed-phase HPLC and detected fluorometrically, showcasing its utility in pharmaceutical analysis (Gatti et al., 1990).
Polymer Chemistry
In the realm of polymer chemistry, this compound-related compounds have been examined for their influence on hydrogen bonding and electron charge transfer in polymers. Research has explored how ortho substituents like methoxy and fluoro groups affect these chemical properties in polyanilines, which are conductive polymers with potential applications in electronics and materials science (Gruger et al., 1994).
Nucleic Acid Research
Another application is found in nucleic acid research, where 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites, compounds closely related to this compound, have been synthesized and incorporated into oligonucleotides. These modifications are known to enhance the stability and potency of therapeutic small interfering RNAs (siRNAs), demonstrating the relevance of such chemical modifications in gene silencing technologies (Rydzik et al., 2023).
Mechanism of Action
properties
IUPAC Name |
2-fluoro-6-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOBEZHMQLSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611105 | |
| Record name | 2-Fluoro-6-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502435-19-0 | |
| Record name | 2-Fluoro-6-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde](/img/structure/B1628696.png)


![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)
